molecular formula C14H14N6OS B12770869 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- CAS No. 135445-73-7

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)-

Cat. No.: B12770869
CAS No.: 135445-73-7
M. Wt: 314.37 g/mol
InChI Key: BJWZTWHXLPIJQI-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- is a heterocyclic compound that belongs to the class of triazolopurines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazole ring fused to a purine moiety, makes it an interesting subject for chemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted purine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate to high temperatures (100-150°C) to facilitate cyclization.

    Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, to promote the reaction.

    Solvents: Polar solvents like dimethyl sulfoxide (DMSO) or ethanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or continuous flow reactors: to control reaction conditions precisely.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

    Quality control measures: to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Polar solvents like DMSO, ethanol, or acetonitrile.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

Biologically, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- has shown promise in various assays. It can act as an enzyme inhibitor, affecting biochemical pathways and providing insights into enzyme function and regulation.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer, infectious diseases, and neurological disorders.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the agricultural sector as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-chlorophenyl)-9-methyl-6-propyl-
  • 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 7-bromo-9-butyl-8,9-dihydro-3-methyl-

Uniqueness

Compared to similar compounds, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-9-methyl-6-propyl-3-(2-thienyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the thienyl group, for example, may enhance its binding affinity to certain molecular targets, making it more effective in specific applications.

Properties

CAS No.

135445-73-7

Molecular Formula

C14H14N6OS

Molecular Weight

314.37 g/mol

IUPAC Name

9-methyl-6-propyl-3-thiophen-2-yl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C14H14N6OS/c1-3-6-19-12-10(18(2)8-15-12)13-17-16-11(20(13)14(19)21)9-5-4-7-22-9/h4-5,7-8H,3,6H2,1-2H3

InChI Key

BJWZTWHXLPIJQI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CS4)N(C=N2)C

Origin of Product

United States

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